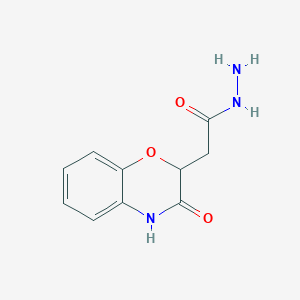
2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetohydrazide” is a chemical compound with the molecular formula C10H11N3O3 . It is known to act in defense of young plant parts against pests via the production of hydroxamic acids from hydroxamic acid glucosides .
Synthesis Analysis
The synthesis of this compound involves a regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates to give an acyclic intermediate, which subsequently undergoes an intermolecular amidation reaction to furnish the desired 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines .Molecular Structure Analysis
The molecular structure of this compound is characterized by a 1,4-benzoxazin-2-yl group attached to an acetohydrazide group . The structure was solved using various analytical techniques .Chemical Reactions Analysis
The chemical reactions involving this compound are mainly associated with its synthesis. The use of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) is critical for achieving a regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates to give an acyclic intermediate .Physical And Chemical Properties Analysis
This compound has a molecular weight of 221.22 and is typically stored at room temperature . It is a powder in its physical form .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Benzoxazin derivatives have been recognized for their antimicrobial properties. The compound can be utilized in the development of new antimicrobial agents that target resistant strains of bacteria and fungi. Its structure allows for the synthesis of analogs that can be tested against a variety of microbial species to determine efficacy and potency .
Anti-inflammatory Agents
The benzoxazin moiety is a crucial part of several anti-inflammatory drugs. Research indicates that derivatives of 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetohydrazide can be potent inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), which play a significant role in the inflammatory process. This suggests potential applications in treating conditions like arthritis and other inflammatory disorders .
Anticancer Research
Compounds with the benzoxazin skeleton have shown promise in anticancer studies. They can be designed to interfere with specific pathways that are overactive in cancer cells, such as cell division or angiogenesis. This compound’s derivatives could be synthesized and screened for their ability to inhibit the growth of cancer cells .
Herbicidal Activity
The benzoxazin class of compounds has been used in the development of herbicides. The specific structure of 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetohydrazide makes it a candidate for creating new herbicides that act through the inhibition of protoporphyrinogen oxidase, an enzyme crucial for plant growth .
Neuroprotective Effects
Research into neurodegenerative diseases has explored the use of benzoxazin derivatives as neuroprotective agents. These compounds may offer protection against oxidative stress and neuronal damage, which are common features in diseases like Alzheimer’s and Parkinson’s .
Wirkmechanismus
Target of Action
The primary target of this compound is the enzyme 4-Hydroxy-7-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl glucoside beta-D-glucosidase . This enzyme is involved in the defense of young plant parts against pests via the production of hydroxamic acids from hydroxamic acid glucosides .
Mode of Action
The compound interacts with its target enzyme by serving as a substrate. The enzyme catalyzes the hydrolysis of the compound, leading to the production of 2,4-dihydroxy-2H-1,4-benzoxazin-3 (4H)-one and D-glucose . This reaction is part of the plant’s defense mechanism against pests .
Biochemical Pathways
The compound is involved in the hydroxamic acid glucoside pathway . This pathway is crucial for plant defense against pests. The hydrolysis of the compound by the target enzyme leads to the production of hydroxamic acids, which are toxic to many pests .
Pharmacokinetics
The compound’s interaction with its target enzyme suggests that it is metabolized in the plant tissues where the enzyme is present . The impact of these properties on the compound’s bioavailability is currently unknown.
Result of Action
The hydrolysis of the compound by the target enzyme results in the production of hydroxamic acids . These acids are toxic to many pests, providing a defense mechanism for the plant .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For example, the expression of the target enzyme is highly correlated with plant growth , suggesting that the compound’s action may be influenced by the growth stage of the plant.
Eigenschaften
IUPAC Name |
2-(3-oxo-4H-1,4-benzoxazin-2-yl)acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c11-13-9(14)5-8-10(15)12-6-3-1-2-4-7(6)16-8/h1-4,8H,5,11H2,(H,12,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTQFLQRWFRVNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(O2)CC(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



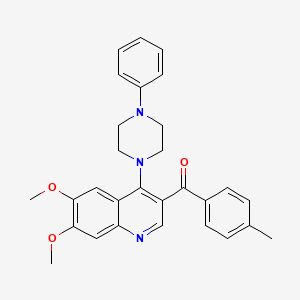

![8-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2989432.png)
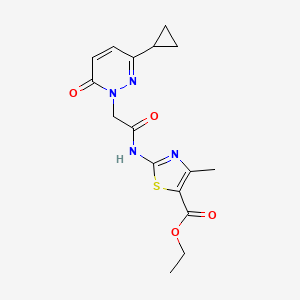

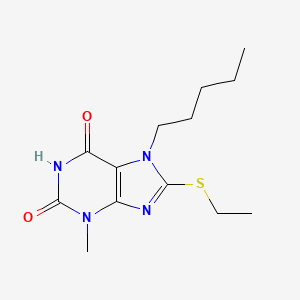

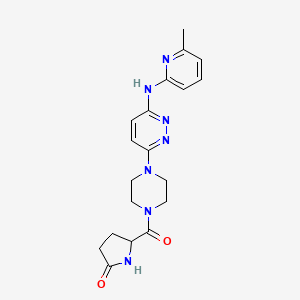
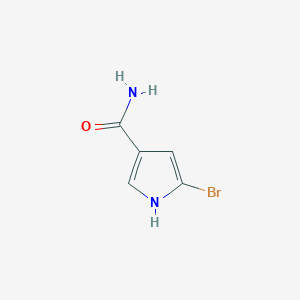
![2-methyl-3-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2989442.png)

![Potassium 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2989445.png)